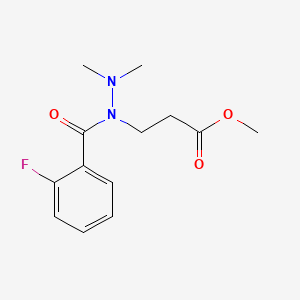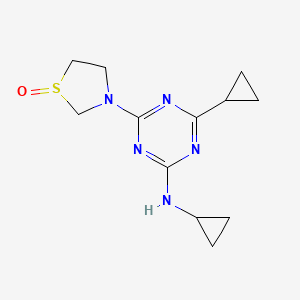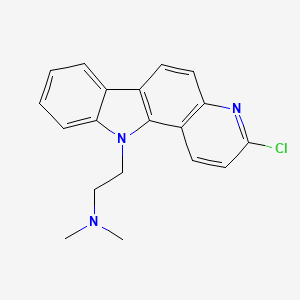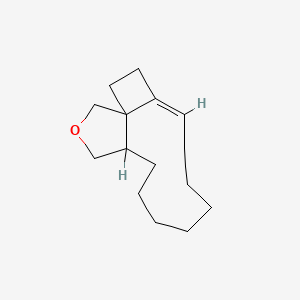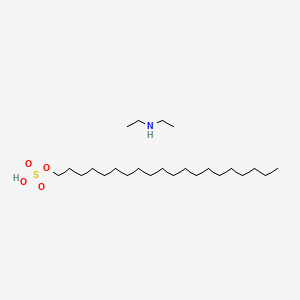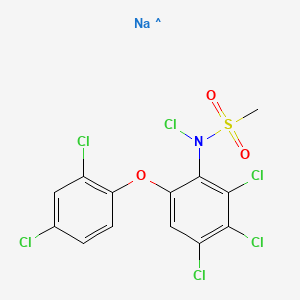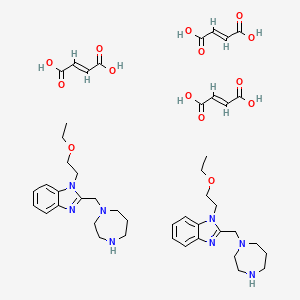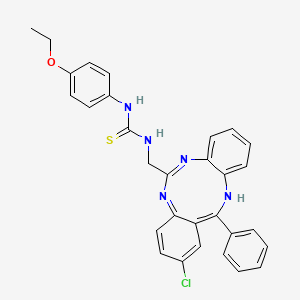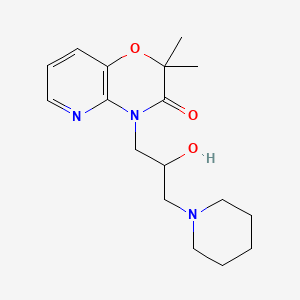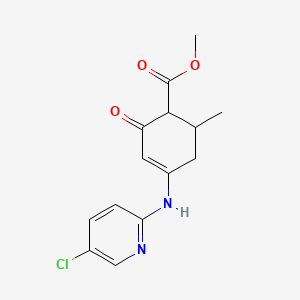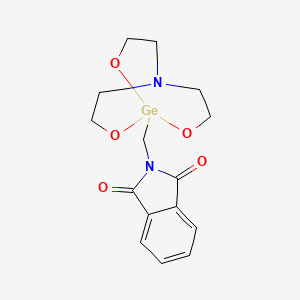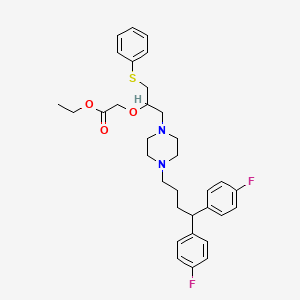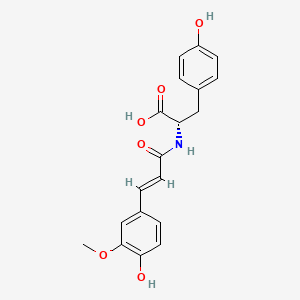
N-(E)-Feruoyl-L-tyrosine amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(E)-Feruoyl-L-tyrosine amide is a compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is synthesized by the reaction of ferulic acid with L-tyrosine amide. It is known for its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(E)-Feruoyl-L-tyrosine amide typically involves the reaction of ferulic acid with L-tyrosine amide under specific conditions. One common method is the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and automated synthesis systems. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(E)-Feruoyl-L-tyrosine amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
N-(E)-Feruoyl-L-tyrosine amide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of N-(E)-Feruoyl-L-tyrosine amide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative damage to cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Feruloyl-L-phenylalanine amide
- N-Feruloyl-L-tryptophan amide
- N-Feruloyl-L-histidine amide
Uniqueness
N-(E)-Feruoyl-L-tyrosine amide is unique due to its specific structure, which combines the antioxidant properties of ferulic acid with the biological activity of L-tyrosine amide. This combination enhances its potential therapeutic effects compared to other similar compounds .
Propriétés
Numéro CAS |
731773-64-1 |
|---|---|
Formule moléculaire |
C19H19NO6 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(2S)-2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H19NO6/c1-26-17-11-13(4-8-16(17)22)5-9-18(23)20-15(19(24)25)10-12-2-6-14(21)7-3-12/h2-9,11,15,21-22H,10H2,1H3,(H,20,23)(H,24,25)/b9-5+/t15-/m0/s1 |
Clé InChI |
RWAXPZCUFIKMTQ-BOSPYUDASA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


